Trigevolol mesylate
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Overview
Description
Cgp 17520 is a bio-active chemical.
Scientific Research Applications
1. Neurological Research
Trigevolol mesylate's implications in neurological research are evident in studies exploring its effects on neurons. One study delves into the effects of compounds on trigeminal nuclear neurons, highlighting their response to stimuli like light touch and noxious stimulation. The study shows how certain substances can modify neuron responses, offering insights into neurological processes and potential therapeutic applications (Xia & Rosenfeld, 1991).
2. Anesthesia and Pain Management
Research has investigated the use of mesylate compounds in anesthesia, particularly in aquatic organisms. For instance, the effects of oxygenation aeration treatment on the dissipation behaviors of tricaine mesylate in carp muscle and water were studied, demonstrating the importance of this compound in veterinary medicine and its potential implications in human anesthesia (Qin et al., 2017).
3. Oncology Research
Compounds like imatinib mesylate have been pivotal in oncology research. They are used in the treatment of certain types of cancer, such as chronic myeloid leukemia, showcasing the critical role of mesylate compounds in therapeutic development and personalized medicine (Cech, 2005).
4. Pharmacology and Drug Development
Mesylate compounds have also been significant in the development of new pharmaceuticals. Studies on compounds like imatinib mesylate provide insights into the design of targeted therapies and the exploration of new treatment modalities, contributing to advancements in pharmacology and drug development (Savage & Antman, 2002).
properties
CAS RN |
108289-44-7 |
---|---|
Product Name |
Trigevolol mesylate |
Molecular Formula |
C22H32N2O10S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid |
InChI |
InChI=1S/C21H28N2O7.CH4O3S/c1-27-10-11-29-16-2-4-17(5-3-16)30-14-15(24)13-23-8-9-28-18-6-7-20(25)19(12-18)21(22)26;1-5(2,3)4/h2-7,12,15,23-25H,8-11,13-14H2,1H3,(H2,22,26);1H3,(H,2,3,4) |
InChI Key |
DXYKRAKKHMPKTD-RSAXXLAASA-N |
SMILES |
COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O.CS(=O)(=O)O |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CGP 1758B; CGP-1758B; CGP1758B. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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